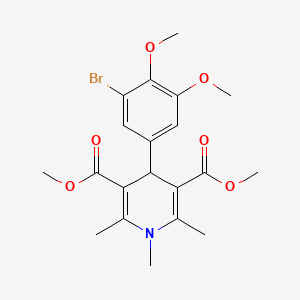

3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Description

Its core structure includes a 1,4-dihydropyridine ring substituted at position 4 with a 3-bromo-4,5-dimethoxyphenyl group. Additional methyl groups occupy positions 1, 2, and 6, while methyl ester moieties are present at the 3- and 5-carboxylate positions. The bromine atom and dimethoxy groups on the phenyl ring likely enhance steric and electronic effects, influencing both reactivity and biological interactions . The methyl ester groups may confer moderate lipophilicity compared to bulkier esters (e.g., ethyl or benzyl), affecting solubility and metabolic stability .

Properties

IUPAC Name |

dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrNO6/c1-10-15(19(23)27-6)17(16(20(24)28-7)11(2)22(10)3)12-8-13(21)18(26-5)14(9-12)25-4/h8-9,17H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXSXAGIBYOULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=C(C(=C2)Br)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the dihydropyridine core: This is usually achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the bromo and methoxy groups: This can be done through electrophilic aromatic substitution reactions, where bromine and methoxy groups are introduced to the aromatic ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it back to its dihydropyridine form.

Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Bromination: Further bromination can occur at specific positions on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act on ion channels, enzymes, or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent patterns, ester groups, and aromatic modifications, leading to differences in physicochemical and biological properties. Below is a detailed comparison:

Substituent Modifications on the Aromatic Ring

- The 4,5-dimethoxy groups improve solubility via polar interactions .

- 3-Nitrophenyl group (Compound 4, ):

The nitro group is strongly electron-withdrawing, which may increase oxidative instability compared to bromine. This substitution is linked to vasodilatory activity in nifedipine analogs but with higher toxicity risks . - 5-(2-Bromophenyl)furan-2-yl group ():

A furan ring replaces the phenyl group, introducing conjugated π-electron systems. This modification may enhance interaction with aromatic residues in ion channels but reduce metabolic stability due to furan oxidation .

Ester Group Variations

- Methyl esters (target compound):

Smaller ester groups improve aqueous solubility but may shorten metabolic half-life due to faster esterase hydrolysis . - Ethyl esters ():

Ethyl esters increase lipophilicity, enhancing membrane permeability but delaying hydrolysis. For example, diethyl esters in ’s analogs show prolonged plasma half-lives in preclinical studies . - Benzyl esters ():

Bulky benzyl groups drastically reduce solubility but protect against enzymatic degradation, making them suitable for sustained-release formulations .

Methylation Patterns on the DHP Ring

- 1,2,6-Trimethyl substitution (target compound):

Methyl groups at positions 1, 2, and 6 stabilize the boat conformation of the DHP ring, critical for calcium channel blocking activity. Position 2 methylation is associated with reduced first-pass metabolism . - 2,6-Dimethyl substitution (–4, 6):

The absence of a methyl group at position 1 (e.g., in ’s Compound 4) may increase ring flexibility, reducing binding affinity to voltage-gated calcium channels .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of 1,4-DHP Analogs

Table 2: Inferred Pharmacological Implications

Biological Activity

The compound 3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE (CAS Number: 51314-72-8) is a member of the dihydropyridine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula

- Molecular Formula : C19H22BrN2O6

- Molecular Weight : 438.3 g/mol

Structural Representation

The compound features a dihydropyridine core substituted with various functional groups that contribute to its biological activity.

Research indicates that dihydropyridines like this compound often interact with calcium channels and exhibit antioxidant properties. The presence of bromine and methoxy groups enhances its lipophilicity and may influence its interaction with biological membranes.

Pharmacological Effects

- Antioxidant Activity : Studies have shown that dihydropyridines can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against various pathogens.

- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects in cancer cell lines, particularly those associated with fibroblast growth factor receptor (FGFR) pathways.

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of several dihydropyridine derivatives, including our compound. Results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Study 2: Anticancer Activity

In vitro tests on non-small cell lung cancer (NSCLC) cell lines showed that compounds similar to 3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE exhibited IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| C9 | NCI-H520 | 10.5 |

| C9 | NCI-H1581 | 12.0 |

| C9 | NCI-H226 | 15.0 |

Synthesis and Evaluation

The synthesis of this compound has been reported using various methodologies, including one-pot reactions that enhance yield and purity. Biological evaluations typically involve assessing cell viability using MTT assays and analyzing mechanism through Western blotting for apoptosis markers.

Comparative Analysis

Compared to other dihydropyridine derivatives:

- This compound shows enhanced potency due to the presence of bromine and methoxy substituents.

- It has a broader spectrum of activity against different cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.